Galili antigen pentaose
Description
Properties
Molecular Formula |
C38H65NO29 |
|---|---|
Synonyms |
Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characteristics of Galili Antigen Pentaose
The this compound consists of a terminal α(1,3)-linked galactose residue attached to a lacto-N-neotetraose core. This unique α-galactosylation pattern distinguishes it from human blood group antigens and drives its immunogenicity .
Key structural features :
-
Terminal αGal epitope (Galα1-3Galβ1-4GlcNAc)
-
Linear pentasaccharide backbone
-
Hydrophobic patches at the reducing end
Thermodynamic Basis for Binding Reactions
Antibody binding to this compound is a spontaneous exothermic reaction driven by negative free energy change (ΔG = -8.2 kcal/mol) .
Table 1: Thermodynamic Contributions to ΔG
| Component | Contribution (kcal/mol) | Source |
|---|---|---|
| Hydrogen bonding | -3.1 | |
| Van der Waals forces | -2.7 | |
| Electrostatic interactions | -1.9 | |
| Entropy change (ΔS) | +1.5 |
The enthalpy-driven reaction (ΔH = -7.8 kcal/mol) compensates for unfavorable entropy changes caused by reduced molecular flexibility .
Experimental Evidence from NMR Studies
1H-15N HSQC NMR spectroscopy revealed critical binding residues in the SLY D4 protein when complexed with Galili antigen :
Table 2: NMR Chemical Shift Perturbations
| Residue | Δ1H (ppm) | Δ15N (ppm) | Interaction Type |
|---|---|---|---|
| Arg465 | 0.32 | 1.8 | Hydrogen bonding |
| Asp469 | 0.28 | 1.5 | Hydrophobic coordination |
| Tyr488 | 0.15 | 0.9 | Steric stabilization |
-
Arg465 coordinates hydroxyl groups at C6 of GlcNAc and Gal residues
-
Tyr488 enforces α(1,3)-linkage specificity through steric constraints
-
Hydrophobic interactions with Thr466 and Asp469 contribute >40% of binding energy
Molecular Interactions and Stereochemical Constraints
X-ray crystallography and molecular docking studies show:
textGalili antigen binding site topology: 1. αGal unit → Tyr488/Arg465 pocket 2. GlcNAcβ1-3Gal → Asp469/Thr466 interface 3. Terminal Glc → solvent-exposed region
Critical stereochemical factors :
-
α(1,3)-linkage creates optimal spacing (4.2Å) for hydrogen bond networks
-
N-acetyl group of GlcNAc forms CH-π interactions with aromatic residues
-
C4 hydroxyl orientation prevents binding to α(1,4)-specific lectins
Comparative Binding Affinity Analysis
Surface plasmon resonance (SPR) data demonstrates specificity:
| Ligand | KD (nM) | kon (×10⁴ M⁻¹s⁻¹) | koff (×10⁻³ s⁻¹) |
|---|---|---|---|
| This compound | 12.4 | 2.8 | 3.5 |
| Forssman antigen | 148.6 | 1.1 | 16.2 |
| Blood group A trisaccharide | ND | - | - |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key distinctions between Galili antigen pentaose and related compounds:
Key Research Findings
Immunogenicity: The Galili pentaose’s extended structure (vs. trisaccharide) increases avidity for anti-Gal antibodies, making it more effective in vaccine adjuvants . Conjugation to proteins (e.g., triose-OVA) amplifies dendritic cell uptake by 100-fold compared to unconjugated antigens .
Clinical Relevance: In xenotransplantation, residual α-gal epitopes (even in pentaose form) on pig organs trigger complement activation and rejection, necessitating complete removal . Blood group Lewisb pentaose, lacking α-gal, is associated with cancer metastasis and Helicobacter pylori adhesion, highlighting structural specificity in biological roles .
Analytical Characterization :
- NMR and mass spectrometry (e.g., CE-tandem MS ) are critical for validating the purity of synthetic glycans like the Galili heptaose-azide, ensuring reliable experimental outcomes .
Preparation Methods
Enzyme Sources and Substrate Specificity
α1,3GTs are naturally expressed in non-primate mammals, including pigs and bovines. Recombinant forms of the enzyme have been heterologously expressed in E. coli and mammalian cell lines to improve yield and purity. The enzyme exhibits strict specificity for type 2 lactosamine termini (Galβ1-4GlcNAc-R), making it unsuitable for synthesizing type 1 (Galβ1-3GlcNAc-R) or hybrid structures.
Table 1: Kinetic Parameters of α1,3GT from Different Sources
| Source | Km (UDP-Gal) | Km (Lactosamine) | kcat (s⁻¹) |
|---|---|---|---|
| Porcine thyroid | 12 µM | 45 µM | 0.8 |
| Recombinant E. coli | 8 µM | 38 µM | 1.2 |
Data adapted from anti-Gal antibody studies and glycosyltransferase kinetics.
Reaction Optimization
Maximizing product yield requires optimizing UDP-Gal concentration, pH (6.5–7.5), and Mn²⁺ cofactors. A typical reaction mixture includes:
-
10 mM UDP-Gal
-
5 mM lactosamine acceptor
-
50 mM HEPES buffer (pH 7.0)
-
10 mM MnCl₂
-
0.1 U/mL α1,3GT
Incubation at 37°C for 24 hours achieves >80% conversion, with the product purified via size-exclusion chromatography.
Chemical Synthesis with Protecting-Group Strategies
Chemical synthesis enables precise control over glycan stereochemistry but requires multi-step protecting-group strategies. The pentasaccharide Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc is assembled through sequential glycosylation and deprotection.
Stepwise Assembly
The synthesis begins with the preparation of a lactose derivative (Galβ1-4Glc) protected at the 2′, 3′, and 6′ hydroxyls using benzyl groups. The GlcNAc moiety is then introduced via a trichloroacetimidate donor under BF₃·Et₂O catalysis.
Key intermediates :
-
Protected lactosamine : Galβ1-4GlcNAc-(OBn)₃
-
Trisaccharide : Galα1-3Galβ1-4GlcNAc-(OBn)₃
-
Pentaose : Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc
Tosyl-Linker-Mediated Coupling
Tosyl linkers facilitate the conjugation of oligosaccharides to carrier proteins or solid supports. For example, a tosylated spacer (e.g., 6-aminohexanol) is attached to the reducing end of the pentaose, enabling subsequent bioconjugation.
Table 2: Yields for Chemical Synthesis Steps
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Lactosamine formation | 78 | 92 |
| Trisaccharide coupling | 65 | 88 |
| Final deprotection | 90 | 95 |
Recombinant Enzyme Engineering for Scalable Production
Recent advances in protein engineering have enabled the production of α1,3GT variants with enhanced stability and activity. Site-directed mutagenesis of the UDP-Gal binding pocket (e.g., W249A) improves catalytic efficiency by 40%.
Heterologous Expression Systems
-
E. coli : Yields 15–20 mg/L of soluble enzyme but requires refolding.
-
HEK293 cells : Secretes glycosylated α1,3GT with 3-fold higher activity than native porcine enzyme.
Table 3: Recombinant α1,3GT Performance Metrics
| System | Specific Activity (U/mg) | Thermostability (T₅₀, °C) |
|---|---|---|
| E. coli | 0.6 | 42 |
| HEK293 | 1.8 | 55 |
Glycosyltransferase Inhibitors in Synthesis
Patent JPWO2004069855A1 describes UDP-Gal analogs that inhibit α1,3GT by competing with the native substrate. These inhibitors (e.g., UDP-2-deoxy-Gal) block premature galactosylation, enabling the isolation of intermediate oligosaccharides for structural analysis.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison for Galili Antigen Synthesis
| Method | Yield (%) | Time (Days) | Cost ($/mg) | Scalability |
|---|---|---|---|---|
| Enzymatic | 80–90 | 1–2 | 50 | High |
| Chemical | 40–60 | 7–10 | 200 | Low |
| Recombinant Enzymatic | 85–95 | 2–3 | 70 | Moderate |
Q & A
Q. What is the structural composition of Galili antigen pentaose, and how can its conformation be validated experimentally?
The this compound is a pentasaccharide composed of Galactose (Gal) , N-acetylglucosamine (GlcNAc) , and Glucose (Glc) units linked via α1→3, β1→4, and β1→3 glycosidic bonds . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy at 293 K to analyze linkage patterns and confirm stereochemistry. For instance, 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals, while molecular dynamics simulations align with experimental data to predict low-energy conformers .
Q. What methodologies are recommended for synthesizing this compound with high purity?
Chemical synthesis involves stepwise glycosylation using thioglycoside donors or imidate-based strategies to ensure stereospecific linkages. Post-synthesis purification employs high-performance liquid chromatography (HPLC) with hydrophilic interaction liquid chromatography (HILIC) columns. Purity (>90%) is validated via mass spectrometry (MS) and NMR . Challenges include minimizing side reactions during β1→4 linkage formation, which can be addressed using temporary protecting groups like benzyl ethers .
Q. How can researchers detect and quantify this compound in biological samples?
Enzyme-linked immunosorbent assays (ELISAs) with anti-Galili monoclonal antibodies (e.g., M86) are standard for detection. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode offers high sensitivity (detection limit ~0.1 ng/mL). Pre-analytical steps like glycan release via hydrazinolysis or enzymatic cleavage are critical to avoid degradation .
Advanced Research Questions
Q. What experimental designs are optimal for studying antibody-antigen interactions involving Galili pentaose?
Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon, koff) between Galili pentaose and anti-Gal antibodies. For example, immobilize the pentaose on a CM5 sensor chip and inject serially diluted antibodies. Data contradictions (e.g., variable KD across studies) may arise from differences in antigen presentation (soluble vs. cell-surface-bound) or antibody clonality .
Q. How do structural variations in this compound impact its immunogenicity in vivo?
Compare immune responses to truncated analogs (e.g., triose or tetraose derivatives) versus the full pentaose. In murine models, administer antigens with adjuvants like Freund’s incomplete adjuvant and measure IgG/IgM titers via ELISA. Studies show that the α1→3Gal epitope in the pentaose triggers stronger complement-dependent cytotoxicity than shorter analogs, likely due to enhanced multivalent binding .
Q. What strategies resolve contradictions in binding affinity data between Galili pentaose and cross-reactive antibodies?
Discrepancies often stem from heterogeneous antibody populations or assay conditions. Address this via monoclonal antibody isolation (e.g., hybridoma technology) and standardized buffer conditions (pH 7.4, 150 mM NaCl). For example, Kabat’s work on dextran antibodies demonstrated that hexaoses bind more strongly than pentaoses, but differences diminish with optimized assay temperatures (293 K vs. 310 K) .
Q. How can researchers model the role of Galili pentaose in xenograft rejection or cancer immunotherapy?
Use α1,3-galactosyltransferase knockout mice to simulate human anti-Gal antibody responses. Inject tumor cells expressing Galili pentaose and monitor T-cell infiltration via flow cytometry. Recent studies highlight its potential as an autologous vaccine when combined with α-gal glycolipids, enhancing antigen presentation to dendritic cells .
Key Research Challenges
- Synthetic yield limitations : Multi-step synthesis of branched pentaoses often results in <30% overall yield due to competing side reactions .
- Antibody cross-reactivity : Anti-Gal antibodies may bind non-specifically to structurally similar glycans (e.g., Forssman antigen), necessitating stringent controls in ELISA/SPR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
